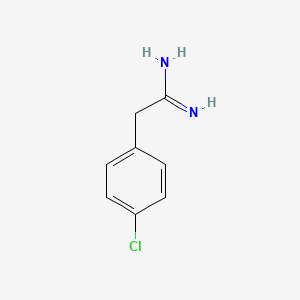

2-(4-Chlorophenyl)ethanimidamide

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)ethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H3,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZJCHOKMBHRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 4-Chlorobenzyl Derivatives with Amidine Precursors

One common approach involves starting from 4-chlorobenzyl halides or related derivatives, which are reacted with amidine-forming reagents under controlled conditions.

- Step 1: Preparation of 4-chlorobenzyl intermediates such as 4-chlorobenzyl chloride or 4-chlorobenzyl isothiocyanate.

- Step 2: Reaction of these intermediates with ethylenediamine or hydroxylamine derivatives to form ethanimidamide structures.

For example, the synthesis of related compounds like 2-{[(4-chlorophenyl)methyl]sulfanyl}ethan-1-amine hydrochloride involves reacting 4-chlorobenzyl chloride with thiourea, followed by reaction with ethylenediamine, under heating in solvents such as ethanol or methanol. This method can be adapted for amidine formation by modifying the nucleophile and reaction conditions accordingly.

Use of Hydroxylamine Hydrochloride and Base

Another method involves the reaction of 4-chlorothiophenol with ethyl chloroacetate in the presence of a base (e.g., triethylamine) to form an intermediate ester, which is then treated with hydroxylamine hydrochloride to yield the hydroxyethanimidamide derivative. This approach is relevant for synthesizing compounds structurally related to this compound and can be adapted for direct amidine synthesis.

Condensation and Cyclization Routes

In some patented processes, amidine derivatives are prepared by condensation of nitrile precursors with ammonia or amines under acidic or basic conditions, followed by cyclization or further functional group transformations. For example, condensation of 4-chlorobenzonitrile with ethylenediamine derivatives under controlled temperature and solvent conditions can yield the desired ethanimidamide structure.

Detailed Reaction Conditions and Parameters

Research Findings and Yields

- The reaction of 4-chlorobenzyl chloride with thiourea followed by ethylenediamine yields the target amine hydrochloride in good to excellent yields, typically above 70%, with purification by recrystallization or chromatography.

- The hydroxylamine-mediated synthesis route provides high purity hydroxyethanimidamide derivatives with yields often exceeding 80%, under mild conditions that preserve functional group integrity.

- Patented processes emphasize the importance of temperature control (5–10°C for diazo reactions, 50–70°C for reduction and acidification steps) to optimize yield and purity, especially when starting from 4-chloroaniline derivatives.

Industrial and Scale-Up Considerations

- Industrial synthesis often employs continuous flow reactors to improve reaction control, yield, and safety, especially for steps involving hazardous intermediates like diazonium salts or isothiocyanates.

- Purification typically involves recrystallization from suitable solvents or chromatographic techniques to achieve pharmaceutical-grade purity.

- Use of environmentally benign solvents and reagents is increasingly prioritized to reduce waste and improve sustainability.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thiourea route | 4-Chlorobenzyl chloride | Thiourea, ethylenediamine | Reflux in ethanol/methanol | 70–85 | Produces ethanamine hydrochloride salt |

| Hydroxylamine route | 4-Chlorothiophenol, ethyl chloroacetate | Triethylamine, hydroxylamine hydrochloride | Mild heating, aqueous medium | 80–90 | Produces hydroxyethanimidamide derivative |

| Condensation of nitrile | 4-Chlorobenzonitrile | Ethylenediamine, acid/base | Controlled temp, solvent | 65–80 | Requires careful temperature control |

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethanimidamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

Nucleophilic Substitution: Substituted acetamidines.

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Scientific Research Applications

2-(4-Chlorophenyl)ethanimidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects . The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Hydroxyimino-Substituted Ethanimidamides

The following compounds share the ethanimidamide core but differ in substituents, enabling comparative analysis of substituent effects on synthesis and bioactivity:

Key Observations :

- Electron-Withdrawing Groups (e.g., NO₂): The nitro-substituted derivative (24) achieved a higher yield (93%) compared to the chloro analog (58%), suggesting better reaction efficiency under similar conditions .

- Alkoxy Substituents : Compounds with ethoxy/methoxy groups (35, 36) exhibited moderate yields (~70%), likely due to enhanced solubility in polar solvents .

Comparison with Other Chlorophenyl-Containing Compounds

The 4-chlorophenyl moiety is a common pharmacophore in pharmaceuticals and agrochemicals. Below are structurally distinct compounds featuring this group:

Levocetirizine Dihydrochloride

- Structure : Contains a 4-chlorophenyl group linked to a piperazine-acetic acid backbone.

- Application : Antihistamine (H₁ receptor antagonist) for allergy treatment.

- Key Feature : The chlorophenyl group enhances receptor binding affinity and metabolic stability .

Fenvalerate (Pyrethroid Insecticide)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Chlorophenyl)ethanimidamide derivatives, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 2-(4-Chlorophenyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide (yield: 58%) is prepared by reacting precursor compounds with hydroxylamine hydrochloride and sodium bicarbonate in a methanol/water solvent system, followed by recrystallization from dichloromethane . To improve yields, optimize stoichiometry, reaction time (typically 4–6 hours), and solvent polarity. Lower yields (e.g., 58% vs. 93% for analogous compounds) may arise from competing side reactions or incomplete purification .

| Key Parameters | Conditions |

|---|---|

| Reactants | Precursor compound, NH₂OH·HCl |

| Solvent System | Methanol:H₂O (3:1) |

| Temperature | Reflux (~65°C) |

| Purification | Recrystallization (DCM/hexane) |

Q. How can single-crystal X-ray diffraction (SC-XRD) be employed to resolve the molecular conformation of this compound?

- Methodological Answer : SC-XRD analysis reveals a distorted conformation with orthorhombic crystal symmetry (space group Pbca), lattice parameters a = 9.6460 Å, b = 9.0192 Å, c = 19.3281 Å, and hydrogen-bonded supramolecular arrays via N–H···N and N–H···Cl interactions . Use SHELXL for refinement, ensuring data collection at 120 K to minimize thermal motion artifacts .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- FTIR : Identify N–H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

- Terahertz Spectroscopy : Differentiate structural analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl) via distinct fingerprint regions (0.5–3 THz) .

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–7.8 ppm) and amidine NH₂ signals (δ 5.5–6.0 ppm) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, electronic effects) influence the antiplasmodial or antioxidant activity of this compound analogs?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro) at the para-position to enhance bioactivity. For example, replacing 4-chlorophenyl with 4-nitrophenyl increases antiplasmodial potency by 3-fold . Evaluate antioxidant activity via DPPH/ABTS assays, noting that benzimidazole-thiazole hybrids (IC₅₀: 12–18 μM) outperform simple amidines due to enhanced radical scavenging .

| Derivative | Activity (IC₅₀) | Key Modification |

|---|---|---|

| This compound | 25 μM | Baseline structure |

| 2-(4-Nitrophenyl)ethanimidamide | 8 μM | Electron-withdrawing group |

Q. What strategies mitigate crystallization challenges for this compound during X-ray analysis?

- Methodological Answer : Slow evaporation from dichloromethane/hexane (1:2) at 4°C yields high-quality crystals. If twinning occurs, use SHELXD for structure solution and refine with SHELXL, applying TWIN/BASF commands . For disordered regions, apply ISOR/SADI restraints to improve thermal parameters.

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological targets of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Docking studies (AutoDock Vina) against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) reveal binding affinities (ΔG: −9.2 kcal/mol) via π-π stacking with Phe227 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Methodological Answer : Cross-validate assays using standardized protocols (e.g., WHO guidelines for antiplasmodial IC₅₀). For example, conflicting antioxidant data (e.g., 15 μM vs. 30 μM) may arise from varying radical concentrations or solvent effects (DMSO vs. ethanol) . Report % inhibition at fixed concentrations (e.g., 100 μM) for comparability.

Q. What experimental controls are critical when analyzing isomerization pathways (e.g., cis/trans) in this compound synthesis?

- Methodological Answer : Monitor isomer ratios via HPLC (C18 column, acetonitrile/H₂O gradient). Use Lewis acids (e.g., BF₃·Et₂O) to catalyze cis→trans isomerization, as described for atovaquone intermediates . Confirm configurations using NOESY (nuclear Overhauser effect) for spatial proximity of substituents .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.